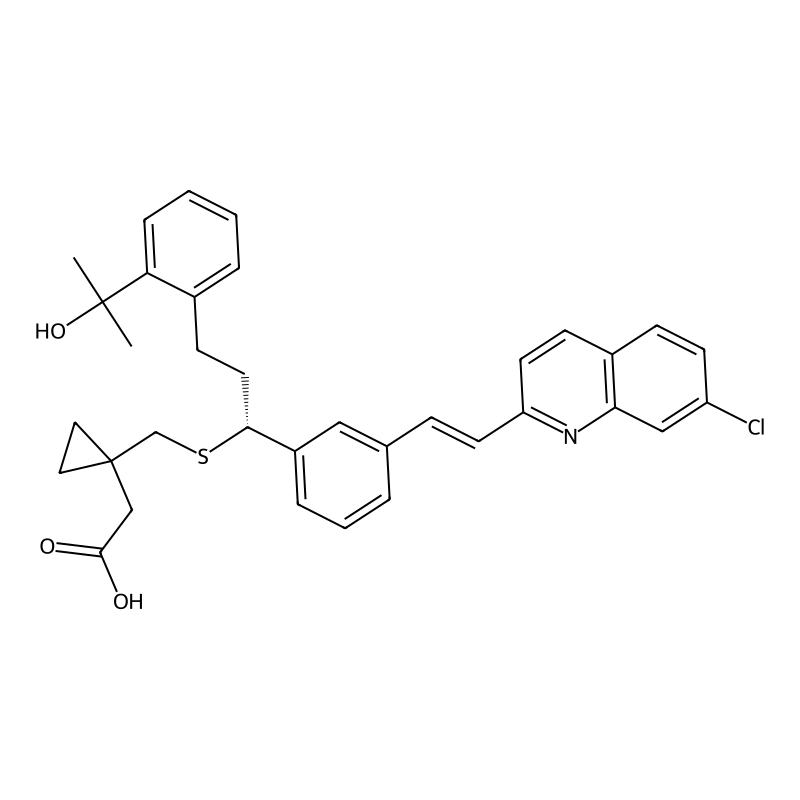

Montelukast

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 3.6X10-6 mg/L at 25 °C (est)

8.20e-06 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Montelukast is a medication classified as a leukotriene receptor antagonist. Its primary function is to inhibit the action of leukotrienes, particularly leukotriene D4, which are inflammatory mediators involved in asthma and allergic rhinitis. The chemical formula for montelukast is , with a molar mass of approximately 586.19 g/mol. It is known for its high affinity and selectivity for the cysteinyl leukotriene receptor type 1, making it effective in preventing bronchoconstriction and inflammation associated with asthma and allergies .

The synthesis of montelukast includes several key steps:

- Formation of intermediates: The initial steps involve reactions with compounds such as methylbenzene and tetrahydrofuran solutions of methylmagnesium chloride.

- Chemical reduction and Grignard reactions: These reactions help in constructing the complex structure of montelukast from simpler precursors .

Montelukast exhibits significant biological activity by blocking the cysteinyl leukotriene receptors, which are implicated in airway inflammation and bronchoconstriction. Clinical studies have shown that doses as low as 5 mg can effectively inhibit bronchoconstriction induced by leukotrienes . Additionally, montelukast has been shown to reduce both early and late-phase bronchoconstriction following antigen exposure by 75% and 57%, respectively .

The drug is also noted for its anti-inflammatory properties, improving respiratory function in asthmatic patients by reducing airway edema and smooth muscle contraction without exhibiting agonistic activity at the receptor sites .

The synthesis of montelukast involves several complex chemical processes:

- Step 1: A mixture of a specific compound with methylbenzene, water, carbonyl reductase, and coenzyme is prepared under controlled pH conditions.

- Step 2: A reflux reaction is conducted using tetrahydrofuran solutions of methylmagnesium chloride and anhydrous cerium chloride.

- Recrystallization: The crude products are purified through recrystallization techniques to obtain the final montelukast compound .

These methods highlight the intricate nature of pharmaceutical synthesis, emphasizing the need for precise control over reaction conditions to achieve high purity and yield.

Montelukast is primarily used in clinical settings for:

- Asthma management: It is prescribed as a preventive treatment for asthma in adults and children.

- Allergic rhinitis: Montelukast is effective in alleviating symptoms associated with seasonal allergies.

- Exercise-induced bronchoconstriction: The drug can be used to prevent breathing difficulties during physical exertion .

Additionally, it has been studied for potential off-label uses in conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders.

Montelukast has been evaluated for interactions with various medications. It is primarily metabolized by cytochrome P450 enzymes; thus, drugs that inhibit these enzymes may increase montelukast levels in the body. Conversely, substances that induce these enzymes could reduce its effectiveness. Common interactions include:

- Warfarin: Montelukast does not significantly affect warfarin metabolism.

- Other medications: Caution is advised when co-administering with other drugs metabolized by CYP2C8 or CYP3A4 due to potential alterations in plasma levels .

Clinical studies suggest that montelukast has a favorable safety profile, with adverse effects comparable to placebo when used appropriately.

Montelukast belongs to a class of drugs known as leukotriene receptor antagonists. Other compounds in this category include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Zafirlukast | Leukotriene receptor antagonist | Less selective than montelukast; more side effects reported |

| Pranlukast | Leukotriene receptor antagonist | Primarily used in Japan; similar mechanism but different pharmacokinetics |

| Bepotastine | Antihistamine/antileukotriene | Dual action; effective against allergic rhinitis but not primarily for asthma |

Montelukast's uniqueness lies in its high selectivity for the cysteinyl leukotriene receptor type 1 compared to other compounds, which may affect broader receptor types leading to different side effect profiles .

Physical Description

XLogP3

LogP

log Kow = 9.52 (est)

7.9

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Treatment of allergic rhinitis

Livertox Summary

Drug Classes

Therapeutic Uses

Montelukast is indicated for prophylaxis and chronic treatment of asthma in adults and pediatric patients 12 months of age and older. /Included in US product label/

Montelukast is indicated for the relief of symptoms of seasonal allergic rhinitis in adults and pediatric patients 2 years of age and older. /Included in US product label/

Montelukast is not indicated for treatment of bronchospasm in acute asthma attacks, including status asthmaticus. /Not included in US product label/

Pharmacology

Montelukast is a selective cysteinyl leukotriene receptor antagonist with anti-inflammatory and bronchodilating activities. Upon administration, montelukast selectively and competitively blocks the cysteinyl leukotriene 1 (CysLT1) receptor, preventing binding of the inflammatory mediator leukotriene D4 (LTD4). Inhibition of LTD4 activity results in inhibition of leukotriene-mediated inflammatory events including migration of eosinophils and neutrophils, adhesion of leukocytes to vascular endothelium, monocyte and neutrophil aggregation, increased airway edema, increased capillary permeability, and bronchoconstriction. The CysLT1 receptor is found in a number of tissues including spleen, lung, placenta, small intestine, and nasal mucosa, and in a variety of cell types including monocyte/macrophages, mast cells, eosinophils, CD34-positive hemopoietic progenitor cells, neutrophils and endothelial cells.

MeSH Pharmacological Classification

ATC Code

R03 - Drugs for obstructive airway diseases

R03D - Other systemic drugs for obstructive airway diseases

R03DC - Leukotriene receptor antagonists

R03DC03 - Montelukast

Mechanism of Action

Montelukast inhibits bronchoconstriction due to antigen challenge. Montelukast is a selective leukotriene receptor antagonist of the cysteinyl leukotriene CysLT1 receptor. The cysteinyl leukotrienes (LTC4 , LTD4, LTE4) are products of arachidonic acid metabolism that are released from various cells, including mast cells and eosinophils. They bind to cysteinyl leukotriene receptors (CysLT) found in the human airway. Binding of cysteinyl leukotrienes to leukotriene receptors has been correlated with the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process, factors that contribute to the signs and symptoms of asthma. Montelukast binding to the CysLT1, receptor is high-affinity and selective, preferring the CysLT1 receptor to other pharmacologically important airway receptors, such as the prostanoid, cholinergic, or beta-adrenergic receptor. Montelukcast inhibits physiologic actions of LTD4 at the CysLT1 receptors, without any agonist activity.

Because of the role of leukotrienes in the pathogenesis of asthma, modification of leukotriene activity may be used to reduce airway symptoms, decrease bronchial smooth muscle tone, and improve asthma control. Inhibition of leukotriene-mediated effects may be achieved by drugs that interrupt 5-lipoxygenase activity and prevent formation of leukotrienes (e.g., zileuton) or by antagonism of leukotriene activity at specific receptor sites in the airway (e.g., montelukast, zafirlukast). The antagonist activity of montelukast is selective, competitive, and reversible. Montelukast competitively inhibits the action of LTD4 at a subgroup of CysLT receptors (CysLT1) in airway smooth muscle. In vitro, montelukast possesses affinity for the CysLT1 receptor that is similar to that of LTD4. In in vitro studies, montelukast antagonized contraction of isolated animal smooth muscle produced by LTD4, but did not antagonize contraction produced by LTC4. In animal studies, montelukast antagonized contraction of airway smooth muscle produced by LTD4 or antigen.

KEGG Target based Classification of Drugs

Rhodopsin family

Cysteinyl leukotriene

CYSLTR1 [HSA:10800] [KO:K04322]

Vapor Pressure

Pictograms

Irritant

Other CAS

Associated Chemicals

Wikipedia

FDA Medication Guides

Drug Warnings

Abdominal pain has occurred in 2.9% of patients 15 years of age or older receiving montelukast. Dyspepsia, infectious gastroenteritis, and dental pain have been reported in 2.1, 1.5, and 1.7% of patients in this age group, respectively. Diarrhea or nausea has been reported in at least 2% of children 6-14 years of age receiving montelukast. Abdominal pain, diarrhea, and gastroenteritis has been reported in at least 2% of children 2-5 years of age with asthma and more frequently than in those receiving placebo. Gastroenteritis has been reported in at least 2% of children 6-8 years of age with asthma and more frequently than in those receiving placebo. Nausea, vomiting, dyspepsia, pancreatitis (rarely), and diarrhea also have been reported with montelukast therapy during postmarketing experience.

Elevations in the results of one or more liver function tests have occurred in patients receiving montelukast in clinical studies. Increases in serum ALT (SGPT) or AST (SGOT) concentrations occurred in 2.1 or 1.6%, respectively, of patients 15 years of age or older with asthma receiving montelukast in clinical studies. Increases in ALT occurred in at least 1% of adult and adolescent patients 15 years of age or older with perennial allergic rhinitis receiving montelukast in clinical studies and more frequently than in those receiving placebo. Changes in laboratory values returned to normal despite continuing montelukast therapy or were not directly attributable to drug therapy. Elevations in serum aminotransferase (transaminase) concentrations also have been reported in children 2-14 years of age receiving montelukast, but the incidence of these elevations was similar to that in children receiving placebo. Hepatic eosinophilic infiltration has been reported very rarely through postmarketing experience with montelukast. Hepatocellular injury, cholestatic hepatitis, or mixed-pattern liver injury also has been reported rarely through postmarketing experience with montelukast. Confounding factors were present in most of these patients, such as the concomitant use of other drugs or alcohol or in the presence of coexisting conditions (e.g., other forms of hepatitis).

Rash has occurred in 1.6% of adults and adolescents 15 years of age or older receiving montelukast. Rash, eczema, dermatitis, or urticaria has been reported in at least 2% of children 2-5 years of age receiving the drug. Atopic dermatitis, varicella, and skin infection have been reported in at least 2% of children 6-8 years of age with asthma receiving montelukast and more frequently than in those receiving placebo. Hypersensitivity reactions, including anaphylaxis, angioedema, pruritus, urticaria, and rarely hepatic eosinophilic infiltration, have been reported in patients receiving montelukast.

For more Drug Warnings (Complete) data for MONTELUKAST (17 total), please visit the HSDB record page.

Biological Half Life

The mean plasma elimination half-life of montelukast in adults 19-48 years of age is 2.7-5.5 hours, and plasma clearance averages 45 mL/minute. A plasma elimination half-life of 3.4-4.2 hours has been reported in children 6-14 years of age. Limited data indicate that the plasma elimination half-life of montelukast is prolonged slightly in geriatric adults and in patients with mild to moderate hepatic impairment, although dosage adjustment is not required. A plasma elimination half-life of 6.6 or 7.4 hours has been reported in geriatric adults 65-73 years of age or patients with mild to moderate hepatic impairment, respectively.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

Methods of Manufacturing

General Manufacturing Information

Clinical Laboratory Methods

Analyte: monteleukast; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 350 nm (excitation) and 400 nm (emission)

Analyte: monteleukast; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 350 nm (excitation) and 400 nm (emission); limit of detection 9.6 ng/mL

Storage Conditions

Interactions

... This study was designed to evaluate whether montelukast at clinically used dosage levels would interfere with the anticoagulant effect of warfarin. In a two-period, double-blind, randomized crossover study, 12 healthy male subjects received a single oral dose of 30 mg warfarin on the 7th day of a 12-day treatment with montelukast, 10 mg daily by mouth, or a placebo. Montelukast had no significant effect on the area under the plasma concentration-time curves and peak plasma concentrations of either R- or S-warfarin. However, slight but statistically significant decreases in time to peak concentration of both warfarin enantiomers and in elimination half-life of the less potent R-warfarin were observed in the presence of montelukast. These changes were not considered as clinically relevant. Montelukast had no significant effect on the anticoagulant effect of warfarin, as assessed by the international normalized ratio (INR) for prothrombin time (AUC0-144 and INR maximum). The results of this study suggest that a clinically important interaction between these drugs is unlikely to occur in patients requiring concomitant administration of both drugs.

The effect of montelukast (MK-0476), a cysteinyl leukotriene receptor antagonist, ... on single-dose theophylline plasma concentrations was studied in three separate clinical trials. Montelukast was evaluated at 10 mg once daily (the clinical dosage), 200 mg once daily, and 600 mg (200 mg three times daily). At the clinical dosage, montelukast did not change single-dose theophylline plasma concentration in a clinically important manner. The geometric mean ratios for theophylline area under the plasma concentration versus time curve (AUC0-->infinity ) (0.92) and maximal plasma concentration (Cmax ) (1.04) were well within the predefined and generally accepted bioequivalence range of 0.80 and 1.25. Montelukast decreased theophylline Cmax by 12% and 10%, AUC0-->infinity by 43% and 44%, and elimination half-time by 44% and 39% at 200 mg/d (oral and intravenous, respectively), and at 600 mg/d, montelukast decreased theophylline Cmax by 25%, AUC0-->infinity by 66%, and elimination half-time by 63%. These results show that montelukast at the clinical dosage did not change theophylline pharmacokinetics in a clinically important manner, but at 20- to 60-fold higher dosages, montelukast significantly reduced the theophylline pharmacokinetics parameters; an apparent dosage dependence is suggested.

High aminotransferases and prolonged prothrombin time on entering our liver unit were revealing parenchymal collapse for this 45-year-old obese woman; treatment failure led her to death. Autoimmunity, paracetamol use, alcoholism, and Wilson's disease were all excluded as causes. Because of chronic asthma, she had been receiving a leukotriene receptor antagonist (montelukast) for 5 years before the current presentation; 1 week before onset she had had 1 week of treatment with two dietary supplements for weight control; one of these included Garcinia Cambogia, a possible cause of two recent cases of hepatitis in the USA; in addition, both formulas contained a citrus derivative that interferes cytochrome functions. /The authors/ speculate on a causal relationship between the assumption of the additives and the fatal hepatitis and envisage a synergy between the additives and montelukast, which per se has well been studied as a hepatotoxic drug. Despite the speculative nature of this presentation, /investigators/ believe the warning may serve to focus attention on the uncontrolled escalation of food additives going on /at present/.

... The present case describes an asthmatic patient, who developed severe obstructive symptoms and progressive heart failure after two sequential exposures to montelukast. As the patient exhibited a markedly raised blood eosinophil count with diffuse infiltrates on chest x-ray and signs of myocarditis, Churg-Strauss syndrome (CSS) was suspected. The disease was confirmed by open lung biopsy. The symptoms improved rapidly after administration of high dose immunosuppression with methylprednisolone and cyclophosphamide. This case is noteworthy because the time course of events strongly suggests a direct aetiological role for montelukast in the development of CSS. The pathophysiological mechanism of the association remains unknown.

Dates

Lu CY, Zhang F, Lakoma MD, Butler MG, Fung V, Larkin EK, Kharbanda EO, Vollmer WM, Lieu T, Soumerai SB, Chen Wu A: Asthma Treatments and Mental Health Visits After a Food and Drug Administration Label Change for Leukotriene Inhibitors. Clin Ther. 2015 Jun 1;37(6):1280-91. doi: 10.1016/j.clinthera.2015.03.027. Epub 2015 Apr 25. [PMID:25920571]

Singulair (montelukast sodium) US FDA Label 2019

Apo-Montelukast Canadian Product Monograph

Electronic Medicines Compendium: Montelukast 10 mg Film Coated Tablets Monograph

NCBI StatPearls [Internet]: Montelukast Profile

Electronic Medicines Compendium: Montelukast 4mg Chewable Tablets Monograph

Montelukast sodium tablets and chewable tablets Canadian Product Monograph

Electronic Medicines Compendium: Montelukast 5 mg Chewable Tablets Monograph

FDA Approved Drug Products: SINGULAIR (montelukast) oral tablets and granules

Explore Compound Types